

An In-depth Technical Guide on 3,5-Dibromo-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name:	3,5-Dibromo-4-hydroxybenzaldehyde
Cat. No.:	B181551

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromo-4-hydroxybenzaldehyde**, a halogenated aromatic aldehyde with applications in organic synthesis and potential biological activities. This document consolidates available data on its physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its known biological relevance.

Core Data Presentation

Quantitative data regarding the physicochemical properties of **3,5-Dibromo-4-hydroxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	--INVALID-LINK--[1]
Molecular Weight	279.91 g/mol	--INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number	2973-77-5	--INVALID-LINK--[1]
Appearance	White to light yellow crystalline powder	--INVALID-LINK--[3]
Melting Point	181-185 °C	--INVALID-LINK--[1], --INVALID-LINK--[3]
Boiling Point (Predicted)	273.3 ± 35.0 °C	--INVALID-LINK--
SMILES	O=Cc1cc(Br)c(O)c(Br)c1	--INVALID-LINK--[2]
InChI	InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H	--INVALID-LINK--[2]

Crystal Structure

As of the latest available data, a definitive crystal structure for **3,5-Dibromo-4-hydroxybenzaldehyde**, including unit cell parameters and space group, has not been publicly reported in crystallographic databases.

Experimental Protocols: Synthesis

The synthesis of **3,5-Dibromo-4-hydroxybenzaldehyde** is most commonly achieved through the bromination of p-cresol. The following protocol is a detailed methodology based on patented industrial processes.[4][5]

Objective: To synthesize **3,5-Dibromo-4-hydroxybenzaldehyde** from p-cresol.

Materials:

- p-Cresol
- o-Dichlorobenzene (solvent)

- Bromine
- Hydrobromic acid (HBr), 10-20% solution
- Standard laboratory glassware for organic synthesis (three-necked flask, condenser, dropping funnel, mechanical stirrer)
- Heating and cooling apparatus
- Filtration apparatus
- Drying oven

Methodology:

Step 1: Low-Temperature Bromination (Nuclear Bromination)

- In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve p-cresol in o-dichlorobenzene.
- Cool the solution to a temperature between 32-42°C.
- Slowly add bromine to the reaction mixture over a period of 4-5.5 hours while maintaining the temperature. The molar ratio of bromine to p-cresol should be approximately 2:1.[4]
- After the addition is complete, continue stirring for an additional 30 minutes to 2 hours to ensure the completion of the nuclear bromination to 2,6-dibromo-p-cresol.

Step 2: High-Temperature Bromination (Side-Chain Bromination)

- Heat the reaction mixture from the previous step to a temperature between 145-168°C.
- Slowly add a second portion of bromine to the reaction mixture.
- Maintain the high temperature and continue stirring for several hours to facilitate the bromination of the methyl group, forming 4-hydroxy-3,5-dibromobenzal bromide.[4]

Step 3: Hydrolysis

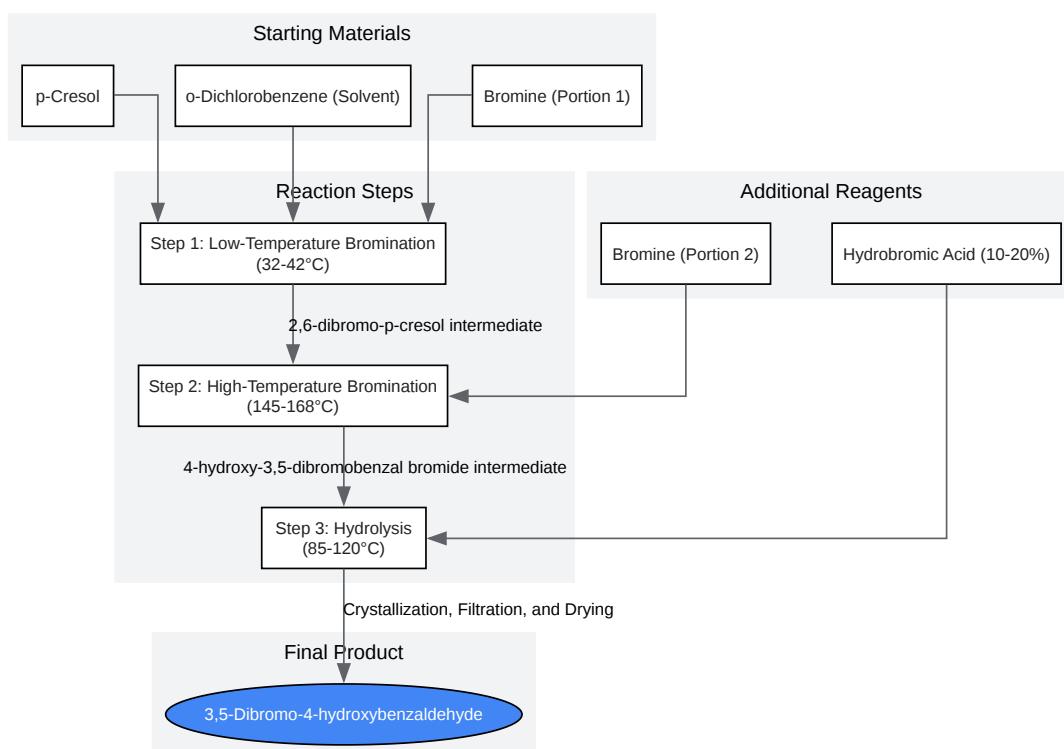
- Cool the reaction mixture.
- In a separate hydrolysis reactor, prepare a 10-20% solution of hydrobromic acid.
- Transfer the bromination reaction mixture to the hydrolysis reactor.
- Heat the mixture to a temperature between 85-120°C and reflux with stirring for 4-5 hours to hydrolyze the benzal bromide to the aldehyde.[5]

Step 4: Isolation and Purification

- After hydrolysis, cool the reaction mixture to 90-110°C to allow for spontaneous nucleation.
- Continue cooling to 45-55°C to complete the crystallization of the product.
- Filter the crude **3,5-Dibromo-4-hydroxybenzaldehyde**.
- Wash the collected solid with water to remove any remaining acid and inorganic byproducts.
- Dry the purified product in an oven. The final product is a white to light yellow crystalline powder.[5]

Mandatory Visualization

Synthesis Workflow of 3,5-Dibromo-4-hydroxybenzaldehyde

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